molecular formula C11H7ClN2O3 B1296033 2-(4-Chlorophenoxy)-5-nitropyridine CAS No. 28232-30-6

2-(4-Chlorophenoxy)-5-nitropyridine

Cat. No.: B1296033
CAS No.: 28232-30-6
M. Wt: 250.64 g/mol
InChI Key: ZQVHTTABFLHMPA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorophenoxy group attached to the pyridine ring at the 2-position and a nitro group at the 5-position

Safety and Hazards

Based on the safety data sheet for a related compound, “2-(4-Chlorophenoxy)-2-methylpropionic acid”, it is advised to avoid ingestion and inhalation, and to prevent skin and eye contact. It may cause skin, eye, and respiratory tract irritation .

Future Directions

There is limited information available on the future directions of “2-(4-Chlorophenoxy)-5-nitropyridine” based on the current search results .

Biochemical Analysis

Cellular Effects

2-(4-Chlorophenoxy)-5-nitropyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of chloride channels in skeletal muscle cells, leading to changes in membrane potential and cellular excitability . Additionally, it may impact the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. It may also interact with transcription factors, influencing gene expression. These interactions result in changes in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the degradation of fatty acids and the synthesis of amino acids . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorophenoxy Substitution: The nitrated pyridine is then subjected to a nucleophilic aromatic substitution reaction with 4-chlorophenol in the presence of a base such as potassium carbonate. This step introduces the chlorophenoxy group at the 2-position of the pyridine ring.

The reaction conditions for these steps generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-5-nitropyridine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe to study biological processes involving nitroaromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-3-nitropyridine
  • 2-(4-Chlorophenoxy)-4-nitropyridine
  • 2-(4-Chlorophenoxy)-6-nitropyridine

Uniqueness

2-(4-Chlorophenoxy)-5-nitropyridine is unique due to the specific positioning of the nitro and chlorophenoxy groups, which can influence its reactivity and interactions with biological targets. Compared to its analogs, the 5-nitro substitution may confer distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chlorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVHTTABFLHMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298748
Record name 2-(4-Chlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-30-6
Record name 28232-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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